molecular formula C22H23ClN2O5 B5331045 4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5331045
M. Wt: 430.9 g/mol
InChI Key: YLUWNVITJIDRND-CZIZESTLSA-N
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Description

This compound belongs to the 4-aroyl-3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone ring substituted with a 4-chlorobenzoyl group at position 4, a furan-2-yl moiety at position 5, and a 3-(morpholin-4-yl)propyl chain at position 1.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5/c23-16-6-4-15(5-7-16)20(26)18-19(17-3-1-12-30-17)25(22(28)21(18)27)9-2-8-24-10-13-29-14-11-24/h1,3-7,12,19,26H,2,8-11,13-14H2/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUWNVITJIDRND-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrrol-2-one structure, followed by the introduction of the chlorobenzoyl and furan groups through acylation and cyclization reactions. The morpholine moiety is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Their Impact

The table below compares key substituents and their effects on physicochemical properties:

Compound Name Position 4 Substituent Position 5 Substituent Position 1 Substituent Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound 4-Chlorobenzoyl Furan-2-yl 3-(Morpholin-4-yl)propyl Not reported ~455.9*
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-Methylbenzoyl 3-Chlorophenyl 2-Hydroxypropyl 235–237 386.12
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-Methylbenzoyl 4-tert-Butylphenyl 2-Hydroxypropyl 263–265 408.23
4-(4-Chloro-benzoyl)-5-(3-fluoro-4-trifluoromethyl-phenyl)-3-hydroxy-1-(3-methoxy-propyl)-1,5-dihydro-pyrrol-2-one 4-Chlorobenzoyl 3-Fluoro-4-trifluoromethylphenyl 3-Methoxypropyl Not reported ~504.9*
4-(1-Benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one 1-Benzofuran-2-ylcarbonyl 2-Thienyl 3-(Morpholin-4-yl)propyl Not reported 452.52

*Calculated based on molecular formula.

Key Observations:
  • Position 1 (Alkyl Chain): The 3-(morpholin-4-yl)propyl substituent likely improves solubility and pharmacokinetics compared to shorter chains (e.g., 2-hydroxypropyl in ) due to morpholine’s hydrophilic nature .

Crystallographic and Conformational Analysis

  • Isostructural Analogues: Compounds 4 and 5 in exhibit isostructural packing with triclinic symmetry, where halogen substitutions (Cl vs. F) minimally perturb molecular conformation but alter crystal packing. This suggests that the target compound’s 4-chlorobenzoyl group may similarly influence solid-state interactions .
  • Planarity: Most analogues (e.g., ) adopt near-planar conformations except for substituents like perpendicular fluorophenyl groups, as seen in . The target compound’s furan-2-yl group is expected to enhance planarity, favoring intermolecular interactions .

Structure-Activity Relationship (SAR) Trends

  • Hydrophobic Interactions: Bulky aryl groups at position 5 (e.g., 4-tert-butylphenyl in ) correlate with enhanced thermal stability (higher melting points).
  • Solubility: Morpholinylpropyl chains (as in the target compound and ) increase aqueous solubility compared to alkoxy or hydroxypropyl groups .
  • Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorobenzoyl) may enhance electrophilic reactivity, critical for covalent enzyme inhibition .

Q & A

Q. What are the key synthetic strategies for constructing the pyrrol-2-one core in this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Base-assisted cyclization of precursor ketones or esters to form the dihydro-pyrrolone ring .
  • Functionalization : Electrophilic substitution or coupling reactions to introduce substituents like the 4-chlorobenzoyl and furan-2-yl groups. Reagents such as sodium borohydride (reduction) and potassium permanganate (oxidation) are often used .
  • Characterization : Confirmation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to verify regiochemistry and purity . Example yields range from 46% to 63% under optimized conditions .

Q. How is the compound’s purity validated in academic research?

Methodologies include:

  • Chromatography : Thin-layer chromatography (TLC) for reaction monitoring and flash chromatography for purification .
  • Spectroscopy : 1H NMR^1 \text{H NMR} (e.g., integrating hydroxy proton signals at δ 10–12 ppm) and FTIR (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • HPLC : Purity >95% is standard, with retention times compared to reference standards .

Advanced Research Questions

Q. What computational tools are recommended for analyzing electronic properties and binding interactions?

  • Wavefunction Analysis : Multiwfn calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map reactive sites .
  • Docking Studies : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities with biological targets (e.g., enzymes or receptors) .
  • Example : The morpholinylpropyl chain’s basicity can be quantified via partial charge analysis to predict protonation states in physiological conditions .

Q. How can crystallographic data resolve contradictions in structural assignments?

  • SHELX Suite : SHELXL refines X-ray diffraction data to resolve ambiguities in stereochemistry (e.g., confirming the hydroxy group’s position at C3) .
  • Case Study : Discrepancies between NMR-derived tautomeric forms and crystallographic data (e.g., enol vs. keto forms) are resolved by comparing experimental bond lengths and angles with computational models .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

  • Fragment Replacement : Systematically substituting the furan-2-yl group with other heterocycles (e.g., thiophene or pyridine) to assess pharmacological activity .
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions with targets like kinases or GPCRs .
  • Data Analysis : Use IC50_{50} values and Hill coefficients to distinguish competitive vs. allosteric binding modes .

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